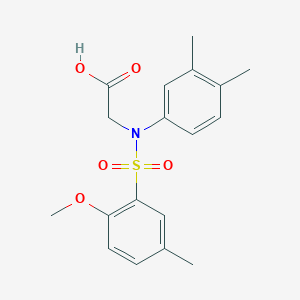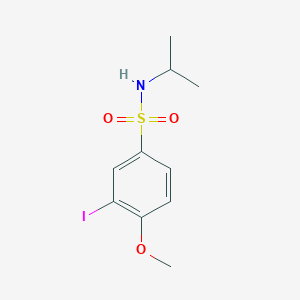![molecular formula C14H17NO2S3 B305213 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. This compound is a sulfhydryl-reactive reagent that is used to modify proteins and study their functions. MTSEA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
MTSEA works by reacting with cysteine residues in proteins. The reaction between MTSEA and cysteine residues forms a covalent bond that modifies the structure of the protein. This modification can affect the function of the protein, allowing researchers to study its role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA depend on the protein that is being studied. MTSEA can affect the function of ion channels, enzymes, and other proteins that are involved in various physiological processes. For example, MTSEA has been shown to modify the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in regulating ion transport in the lungs. MTSEA has also been used to study the function of the cardiac sodium channel, which is involved in the regulation of heart function.
実験室実験の利点と制限
MTSEA has several advantages for use in lab experiments. It is a sulfhydryl-reactive reagent that can modify cysteine residues in proteins, which allows researchers to study the effects of these modifications on protein function. MTSEA is also relatively easy to use and can be applied to a wide range of proteins. However, MTSEA has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function can be difficult to interpret.
将来の方向性
There are several future directions for research on MTSEA. One area of interest is the development of new methods for synthesizing MTSEA that are more efficient and cost-effective. Another area of interest is the development of new applications for MTSEA in the study of protein function. For example, MTSEA could be used to study the function of proteins involved in cancer or other diseases. Additionally, researchers could explore the use of MTSEA in drug discovery, as it may be possible to use MTSEA to modify the function of proteins that are involved in disease processes.
合成法
MTSEA can be synthesized by reacting 2-chloroethyl sulfonate with 2-methylbenzenethiol in the presence of a base. The resulting product is then reacted with thiophene-2-sulfonyl chloride to yield MTSEA. The synthesis of MTSEA is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
MTSEA has a wide range of applications in scientific research. It is commonly used to study the structure and function of proteins, particularly those that contain cysteine residues. MTSEA can modify cysteine residues by forming covalent bonds with them, which allows researchers to study the effects of these modifications on protein function. MTSEA has been used to study ion channels, enzymes, and other proteins that are involved in various physiological processes.
特性
分子式 |
C14H17NO2S3 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO2S3/c1-12-5-2-3-6-13(12)11-18-10-8-15-20(16,17)14-7-4-9-19-14/h2-7,9,15H,8,10-11H2,1H3 |
InChIキー |
MUMRSIRFAUPRCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CS2 |
正規SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)



![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
